2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide
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Overview
Description
2-(Acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a morpholine ring, an acetylamino group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with acetic anhydride to form N-(4-methoxyphenyl)acetamide.
Morpholine Addition: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to introduce the morpholine ring.
Final Coupling: The final step involves coupling the morpholine derivative with a suitable acylating agent to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It is also used in the development of biochemical assays and as a probe in molecular biology experiments.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial processes, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the morpholine ring can enhance binding affinity through hydrophobic interactions. The methoxyphenyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-N-(4-hydroxyphenyl)-3-morpholino-3-oxopropanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(Acetylamino)-N-(4-chlorophenyl)-3-morpholino-3-oxopropanamide: Contains a chlorine atom instead of a methoxy group.
2-(Acetylamino)-N-(4-nitrophenyl)-3-morpholino-3-oxopropanamide: Features a nitro group in place of the methoxy group.
Uniqueness
The presence of the methoxy group in 2-(acetylamino)-N-(4-methoxyphenyl)-3-morpholino-3-oxopropanamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs, which may have different substituents affecting their chemical behavior and biological activity.
Properties
IUPAC Name |
2-acetamido-N-(4-methoxyphenyl)-3-morpholin-4-yl-3-oxopropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-11(20)17-14(16(22)19-7-9-24-10-8-19)15(21)18-12-3-5-13(23-2)6-4-12/h3-6,14H,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNDUJOZOAMMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)NC1=CC=C(C=C1)OC)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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